Methyl 5-(2-methylpropyl)-2-({[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}amino)-1,3-thiazole-4-carboxylate is a complex organic compound with significant potential in scientific research. Its molecular formula is and it has a molecular weight of 432.5 g/mol. This compound belongs to the class of thiazole derivatives, which are known for their diverse biological activities, including antimicrobial and anticancer properties .
The synthesis of methyl 5-(2-methylpropyl)-2-({[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}amino)-1,3-thiazole-4-carboxylate typically involves multi-step synthetic routes that integrate various chemical transformations. While specific synthetic protocols for this compound are not extensively documented, related compounds often utilize methods such as:
Technical details of these reactions would require optimization through techniques like thin-layer chromatography to monitor reaction progress and purity .
The molecular structure of methyl 5-(2-methylpropyl)-2-({[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}amino)-1,3-thiazole-4-carboxylate can be represented using various notations:
InChI=1S/C19H20N4O4S2/c1-11(2)9-14-17(18(26)27-3)21-19(29-14)20-15(24)10-23-16(25)7-6-12(22-23)13-5-4-8-28-13/h4-8,11H,9-10H2,1-3H3,(H,20,21,24)This notation provides a detailed description of the compound's structure including its connectivity and stereochemistry. The presence of multiple functional groups contributes to its unique properties and potential reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C19H20N4O4S2 |
| Molecular Weight | 432.5 g/mol |
| IUPAC Name | Methyl 5-(2-methylpropyl)-2-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}amino)-1,3-thiazole-4-carboxylate |
| Canonical SMILES | CC(C)CC1=C(N=C(S1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3)C(=O)OC |
The chemical reactivity of methyl 5-(2-methylpropyl)-2-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}amino)-1,3-thiazole-4-carboxylate can be explored through various reactions typical for thiazole derivatives:
These reactions can be studied using spectroscopic methods like nuclear magnetic resonance and mass spectrometry to confirm product formation and purity .
The mechanism of action for compounds like methyl 5-(2-methylpropyl)-2-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}amino)-1,3-thiazole-4-carboxylate often involves interactions with biological targets such as enzymes or receptors:
Data from studies suggest that these compounds may modulate signaling pathways associated with cell growth and apoptosis .
The physical and chemical properties of methyl 5-(2-methylpropyl)-2-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}amino)-1,3-thiazole-4-carboxylate include:
| Property | Value |
|---|---|
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
| Flash Point | Not Available |
These properties are crucial for understanding the handling and storage requirements for this compound in laboratory settings.
Methyl 5-(2-methylpropyl)-2-{6-oxo-3-(thiophen-2-y)pyridazin-y]acetyl}amino)-1,3-thiazole -4-carboxylate has several scientific applications:
The ongoing research into thiazole derivatives continues to reveal new applications in medicinal chemistry and material science .
CAS No.: 4390-05-0
CAS No.: 10477-99-3
CAS No.: 22642-82-6
CAS No.: 463-82-1